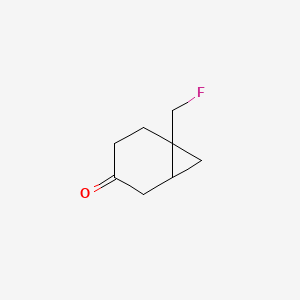
6-(Fluoromethyl)norcaran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Fluoromethyl)norcaran-3-one: is a fluorinated organic compound with the molecular formula C8H11FO and a molecular weight of 142.17 g/mol This compound is part of the norcarane family, which is known for its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Fluoromethyl)norcaran-3-one typically involves the introduction of a fluoromethyl group into the norcarane structure. One common method is the fluorination of norcaran-3-one using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Fluoromethyl)norcaran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry: 6-(Fluoromethyl)norcaran-3-one is used as a building block in organic synthesis, enabling the creation of more complex fluorinated compounds. Its unique structure and reactivity make it valuable for developing new materials and catalysts .
Biology: In biological research, fluorinated compounds like this compound are used to study enzyme interactions and metabolic pathways. The presence of fluorine can enhance the compound’s stability and bioavailability .
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their improved pharmacokinetic properties. This compound may serve as a precursor for developing new drugs with enhanced efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of 6-(Fluoromethyl)norcaran-3-one involves its interaction with specific molecular targets and pathways. The fluoromethyl group can influence the compound’s electronic properties, enhancing its reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
- 6-(Chloromethyl)norcaran-3-one
- 6-(Bromomethyl)norcaran-3-one
- 6-(Iodomethyl)norcaran-3-one
Comparison: Compared to its halogenated analogs, 6-(Fluoromethyl)norcaran-3-one exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size result in stronger C-F bonds, enhancing the compound’s stability and reactivity. Additionally, fluorinated compounds often display improved bioavailability and metabolic stability, making them more suitable for pharmaceutical applications .
Propriétés
Formule moléculaire |
C8H11FO |
|---|---|
Poids moléculaire |
142.17 g/mol |
Nom IUPAC |
6-(fluoromethyl)bicyclo[4.1.0]heptan-3-one |
InChI |
InChI=1S/C8H11FO/c9-5-8-2-1-7(10)3-6(8)4-8/h6H,1-5H2 |
Clé InChI |
FSPKAVIWTKRTIN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC2CC1=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


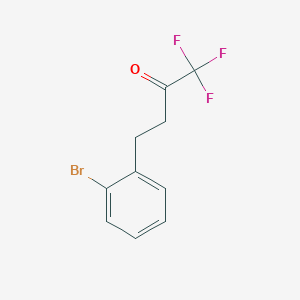
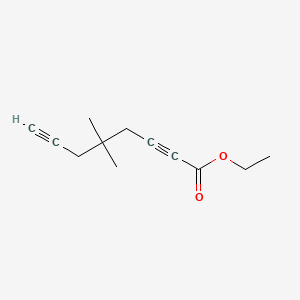
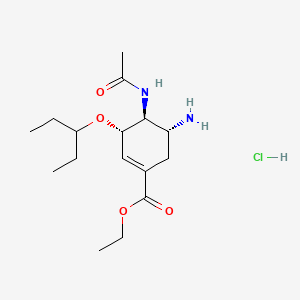
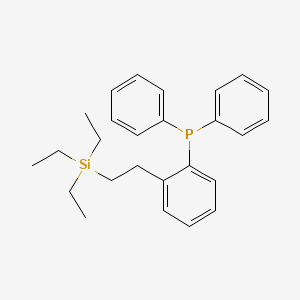
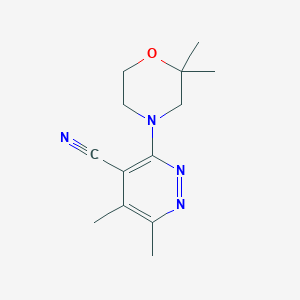
![(2S,3Z,5S)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14903259.png)
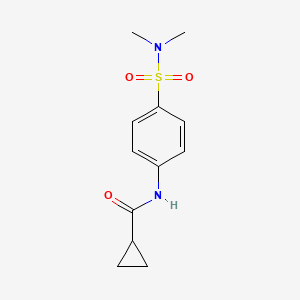
![(5AS,10bR)-9-nitro-2-(2,4,6-trichlorophenyl)-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14903270.png)
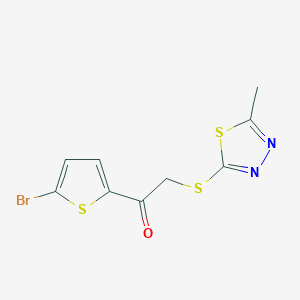
![5-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B14903286.png)
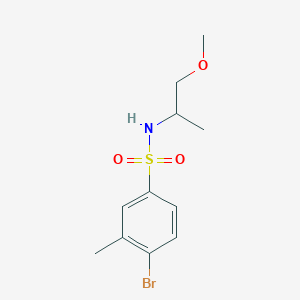
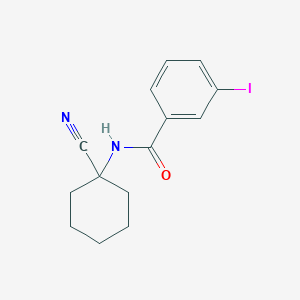
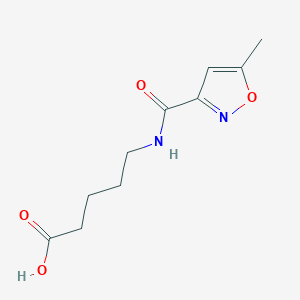
![Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate](/img/structure/B14903322.png)
